molecular formula C18H24N2O2 B8797951 tert-Butyl 4-(1H-indol-4-yl)piperidine-1-carboxylate

tert-Butyl 4-(1H-indol-4-yl)piperidine-1-carboxylate

Cat. No.: B8797951
M. Wt: 300.4 g/mol
InChI Key: YTEUTLVBHFUSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(1H-indol-4-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

tert-butyl 4-(1H-indol-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-11-8-13(9-12-20)14-5-4-6-16-15(14)7-10-19-16/h4-7,10,13,19H,8-9,11-12H2,1-3H3

InChI Key

YTEUTLVBHFUSEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=CNC3=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(1H-Indol-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester 4-6 (670 mg, 2.24 mmol) and 10% Pd/C (70 mg) in ethanol (75 mL) was placed under H2 atmosphere on the parr shaker at 50 psi, and was shaken overnight. The reaction mixture was filtered through a plug of celite capped with a glass filter. The filtrate was concentrated to afford (650 mg, 96%) of 4-(1H-Indol-4-yl)-piperidine-1-carboxylic acid tert-butyl ester 4-7. Step 6
Name
4-(1H-Indol-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One

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